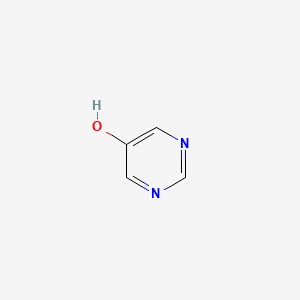

5-Hydroxypyrimidine

CAS No.: 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5

Cat. No.: VC4674851

Molecular Formula: C4H4N2O

Molecular Weight: 96.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5 |

|---|---|

| Molecular Formula | C4H4N2O |

| Molecular Weight | 96.089 |

| IUPAC Name | pyrimidin-5-ol |

| Standard InChI | InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H |

| Standard InChI Key | LTXJLQINBYSQFU-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=N1)O |

Introduction

Synthesis and Structural Modifications

Synthetic Routes to 5-Hydroxypyrimidine Derivatives

The synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides, as described by , involves a multi-step process:

-

Formation of Amidoximes: Nitriles react with hydroxylamine to yield amidoximes.

-

Cyclization: Michael addition with dimethyl acetylenedicarboxylate followed by intramolecular cyclization generates dihydroxypyrimidine intermediates.

-

Functionalization: Benzoyl protection, alkylation, and carboxamide conjugation produce derivatives with varied substituents.

Table 1: Key Derivatives and Their Antitubercular Activity

| Compound | R₁ Substituent | R₃ Substituent | MIC ( Mtb H37Rv, μM) | Cytotoxicity (HepG2, μM) |

|---|---|---|---|---|

| P01 | o-CF₃ | Benzyl | 1.9 | >50 |

| P04 | o-CF₃ | Ethyl | 0.4 | >50 |

| P07 | o-CF₃ | 2-Picolyl | 2.1 | >50 |

Data adapted from demonstrate that o-CF₃ and benzyl groups optimize potency, while methylation or heteroaryl substitutions reduce activity.

Structure–Activity Relationship (SAR) Insights

-

N3-Alkylation: Methyl or ethyl groups at the N3 position enhance potency (e.g., P01 vs. P14) .

-

Hydroxyl Group: The 5-hydroxyl moiety is essential for target binding; methylation abolishes activity .

-

Carboxamide Linkage: Replacement with ketones (e.g., P18) or N-methylation ( P12) disrupts hydrogen bonding, rendering compounds inactive .

Chemical Properties and Reactivity

Magnesium Chelation and Enzymatic Inhibition

5-Hydroxypyrimidine derivatives inhibit magnesium-dependent enzymes by sequestering active-site Mg²⁺ ions. For example, Raltegravir, an HIV-1 integrase inhibitor, exploits this mechanism . In Mtb, derivatives like P01 target DprE1, a flavoenzyme critical for cell-wall biosynthesis, without direct Mg²⁺ dependence .

Oxidation Behavior

Oxidation of 5-hydroxypyrimidine nucleosides (e.g., 5-hydroxy-2′-deoxycytidine) yields 5-hydroxyhydantoin and α-hydroxy-ketone isomers under oxidative conditions . These products induce DNA strand breaks, implicating 5-hydroxypyrimidine in oxidative stress responses .

Biological Activities and Mechanisms

Antitubercular Activity

-

Potency: Derivatives exhibit MIC values of 0.4–2.3 μM against Mtb H37Rv in minimal medium .

-

Bactericidal Effects: P01 reduces Mtb viability by 1–2 log units over 7 days in vitro but lacks activity against nonreplicating cells .

-

Macrophage Efficacy: Active derivatives (e.g., P04) inhibit intracellular Mtb replication in J774 macrophages .

Target Identification and Validation

-

DprE1 Inhibition: Whole-genome sequencing of resistant Mtb strains revealed mutations in dprE1 (e.g., Y314C, P116S), confirming DprE1 as the target .

-

TetR-Regulated Expression: Downregulating dprE1–dprE2 increases susceptibility to P01 and P04, validating on-target activity .

Table 2: Resistance Profiles of dprE1 Mutants

| Mutation | MIC Fold Change ( P01) | Cross-Resistance to BTZ043 |

|---|---|---|

| Y314C | 32× | Yes |

| P116S | 16× | No |

| N346S | 1× | No |

Data from highlight mutation-specific resistance patterns.

Analytical and Computational Insights

Analytical Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) identify oxidation products like 5-hydroxyhydantoin, with retention times and fragmentation patterns aiding quantification .

Molecular Docking Studies

Docking of P01 into DprE1 reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume